rac-2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetic acid hydrochloride, trans
Description
rac-2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetic acid hydrochloride, trans (CAS: 2126143-15-3) is a racemic mixture of a pyrrolidine derivative featuring a trans-configuration at the 3R and 4R positions. The compound consists of a pyrrolidine ring substituted with a methyl group at the 4-position and an acetic acid moiety at the 2-position, stabilized as a hydrochloride salt to enhance solubility and stability. Its stereochemical configuration (trans) and racemic nature distinguish it from enantiopure analogs, making it a subject of interest in chiral chemistry and pharmaceutical research .
Properties
Molecular Formula |
C7H14ClNO2 |
|---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
2-(4-methylpyrrolidin-3-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5-3-8-4-6(5)2-7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H |
InChI Key |
WHLWHOJXSPYFQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC1CC(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetic acid hydrochloride, trans typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted pyrrolidine.
Functional Group Introduction: Functional groups are introduced through various chemical reactions, such as alkylation or acylation.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Processing: Depending on the scale, the synthesis can be carried out in batch or continuous reactors.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
rac-2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetic acid hydrochloride, trans can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
rac-2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetic acid hydrochloride, trans has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of rac-2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetic acid hydrochloride, trans involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Challenges : The racemic synthesis of the target compound requires precise control over stereochemistry, unlike enantiopure analogs produced via asymmetric catalysis .
- Biological Relevance : While unsubstituted pyrrolidine derivatives (e.g., 194019-65-3) are explored for neurotransmitter modulation, the 4-methyl substituent in the target compound may enhance blood-brain barrier penetration .
- Patent Landscape : Derivatives like the pyridazine-fused compound (EP 4 374 877 A2) highlight the versatility of methyl-pyrrolidine scaffolds in drug design, though their complexity limits direct comparison .
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